An In-depth Technical Guide to the Chemical and Physical Properties of Tetrachloroaurate
An In-depth Technical Guide to the Chemical and Physical Properties of Tetrachloroaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrachloroaurate(III), with the chemical formula [AuCl₄]⁻, is an inorganic coordination complex of gold in the +3 oxidation state.[1][2] It is a cornerstone compound in gold chemistry, most commonly available as tetrachloroauric acid (H[AuCl₄]) and its salts, such as sodium tetrachloroaurate (Na[AuCl₄]).[2][3] These compounds typically appear as yellow to orange-red crystalline solids and are highly soluble in water and other polar solvents like alcohols and ethers.[2][4][5]
The significance of tetrachloroaurate lies in its versatility. It serves as a pivotal precursor for the synthesis of a vast array of gold-containing materials, including gold nanoparticles (AuNPs), gold-based catalysts, and novel therapeutic agents.[1][3][6] Its applications span diverse fields such as nanotechnology, materials science, analytical chemistry, and medicine, particularly in the development of anticancer drugs.[3][6][7] This guide provides a comprehensive overview of the core chemical and physical properties of the tetrachloroaurate ion, detailed experimental protocols, and logical workflows relevant to its application in research and drug development.
Chemical Properties
Structure and Geometry
The tetrachloroaurate(III) anion, [AuCl₄]⁻, possesses a square planar molecular geometry.[2] The central gold(III) ion is coordinated to four chloride ligands. This structure is characteristic of d⁸ metal complexes.[2]
Reactivity and Stability
Tetrachloroaurate is a potent oxidizing agent and participates in various redox reactions.[5] Its stability is highly dependent on the conditions of the solution, particularly pH. The complex is most stable in strongly acidic solutions (pH < 2).[8]
Hydrolysis: In aqueous solutions, the [AuCl₄]⁻ ion undergoes hydrolysis as the pH increases. Chloride ligands are progressively replaced by hydroxide (OH⁻) ions, forming a mixture of aquachlorohydroxo complexes such as [AuCl₃(OH)]⁻, [AuCl₂(OH)₂]⁻, and [AuCl(OH)₃]⁻.[8] In alkaline conditions (pH > 7), this can lead to the formation of the tetrahydroxoaurate(III) ion, [Au(OH)₄]⁻, or the precipitation of insoluble gold(III) hydroxide, Au(OH)₃.[8] This pH-dependent speciation is critical as it directly influences the reactivity and reduction potential of the gold complex in synthetic procedures.[8]
Ligand Exchange: The chloride ligands in the tetrachloroaurate complex can be substituted by other ligands, making it a valuable starting material for the synthesis of other gold(III) and gold(I) complexes.[3]
Thermal Decomposition: Upon heating, tetrachloroauric acid decomposes. At 254 °C, it decomposes into gold(III) chloride and hydrochloric acid.[2]
Incompatibilities: Tetrachloroaurate compounds are incompatible with strong bases, organic solvents, acids, ammonia, and zinc.[9][10] They are also sensitive to light.[10]
Physical Properties
The physical properties of the most common forms of tetrachloroaurate are summarized in the table below. The hydrated forms are most frequently encountered in laboratory settings.
| Property | Tetrachloroauric Acid (Anhydrous) | Tetrachloroauric Acid Trihydrate | Sodium Tetrachloroaurate (Anhydrous) | Sodium Tetrachloroaurate Dihydrate |
| Chemical Formula | H[AuCl₄][2] | H[AuCl₄]·3H₂O[4] | Na[AuCl₄] | Na[AuCl₄]·2H₂O[3] |
| Molar Mass | 339.79 g/mol [2][11] | 393.83 g/mol [2] | 361.8 g/mol [12] | 397.8 g/mol |
| Appearance | Orange-yellow needle-like crystals[2] | Yellow to orange crystalline solid[4] | Orange crystals[13] | Yellow-orange crystalline solid[3] |
| Density | 3.9 g/cm³[2][7] | - | - | - |
| Melting Point | 254 °C (decomposes)[2] | 30 °C[7][10][14] | - | - |
| Solubility | Soluble in water, alcohol, ether, ester, ketone[2][10] | Highly soluble in water and alcohols[4] | Soluble in water | Soluble in water[3] |
Synthesis and Preparation
Tetrachloroauric acid is conventionally prepared by dissolving gold metal in aqua regia (a mixture of nitric acid and hydrochloric acid), followed by evaporation to remove excess nitric acid.[7][15]
Sodium tetrachloroaurate can be synthesized by reacting tetrachloroauric acid with sodium chloride or sodium carbonate.[13][16] More recent methods involve the direct reaction of gold powder with sodium oxy-halogen salts in hydrochloric acid.[13][16]
Applications in Research and Drug Development
Precursor for Gold Nanoparticles (AuNPs)
One of the most significant applications of tetrachloroaurate is as a precursor for the synthesis of gold nanoparticles.[1][6] By reducing the gold(III) ion with agents like sodium citrate or sodium borohydride, AuNPs of various sizes and shapes can be produced.[3][17] These nanoparticles have extensive applications in diagnostics, biosensing, targeted drug delivery, and photothermal therapy for cancer.[1][6]
Synthesis of Gold-Based Therapeutic Agents
Tetrachloroaurate is a key starting material for synthesizing gold(I) and gold(III) complexes that are investigated as potential therapeutic agents.[3] Many of these experimental anticancer drugs exhibit mechanisms of action different from traditional platinum-based chemotherapeutics.[3] A primary molecular target for many of these gold complexes is the mitochondrial enzyme thioredoxin reductase (TrxR), a critical regulator of cellular redox homeostasis.[3] Inhibition of TrxR can induce oxidative stress and trigger apoptosis in cancer cells.
Catalysis
The Lewis acidic nature of the gold center in tetrachloroaurate makes it a versatile catalyst for a range of organic transformations.[3] Sodium tetrachloroaurate has been used to catalyze reactions such as nucleophilic additions, nonsymmetrical etherification, and the synthesis of various heterocyclic compounds.[18]
Experimental Protocols
Protocol 1: Synthesis of Gold Nanoparticles (Turkevich Method)
This protocol describes the classic Turkevich method for synthesizing spherical gold nanoparticles, typically in the 10-20 nm range.[3]
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)
-
Trisodium citrate dihydrate
-
High-purity deionized water (18 MΩ·cm)
-
Clean glassware (e.g., Erlenmeyer flask, beakers)
-
Heating mantle with magnetic stirring
Procedure:
-
Preparation of Solutions:
-
Prepare a 0.5 mM solution of sodium tetrachloroaurate(III) in deionized water.
-
Prepare a 1% (w/v) solution of trisodium citrate in deionized water.[8]
-
-
Reaction Setup:
-
Add 100 mL of the 0.5 mM gold(III) solution to a clean Erlenmeyer flask equipped with a magnetic stir bar.
-
Place the flask on the heating mantle and begin stirring.
-
-
Heating and Reduction:
-
Observation:
-
Observe the color change of the solution. It will typically progress from a pale yellow to clear, then to a deep blue/purple, and finally to a stable ruby red, which indicates the formation of spherical gold nanoparticles.[8]
-
-
Completion:
-
Continue boiling for an additional 15 minutes to ensure the reaction is complete.[8]
-
Turn off the heat and allow the solution to cool to room temperature while maintaining stirring.
-
-
Storage: Store the resulting colloidal gold solution in a dark container at 4°C.
Protocol 2: Synthesis of a Gold(I) Phosphine Complex for Therapeutic Research
This is a general procedure for the synthesis of [AuCl(PR₃)] type complexes, which are often explored for their anticancer properties.[3]
Materials:
-
Sodium tetrachloroaurate(III) dihydrate (Na[AuCl₄]·2H₂O)
-
2,2′-thiodiethanol
-
Desired phosphine ligand (e.g., triphenylphosphine, di-tert-butylbiphenylphosphine)
-
Water
-
Ethanol
-
Ice bath
Procedure:
-
Dissolution: Dissolve sodium tetrachloroaurate(III) dihydrate (1.0 mmol) in water to form an orange solution.[3]
-
Reduction of Au(III) to Au(I):
-
Cool the solution to 0°C in an ice bath.
-
With continuous stirring, slowly add 2,2′-thiodiethanol (3.0 mmol) dropwise over approximately 45 minutes. This step reduces the gold center from Au(III) to Au(I).[3] The color of the solution will lighten.
-
-
Ligand Addition:
-
Separately, prepare a solution of the desired phosphine ligand (1.0 mmol) in ethanol.
-
Add the phosphine ligand solution to the aqueous gold(I) solution.
-
-
Precipitation and Isolation:
-
The desired gold(I) phosphine complex will typically precipitate out of the solution.
-
Stir the mixture for a designated period (e.g., 1-2 hours) to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with water, then with a small amount of cold ethanol or ether to remove any unreacted starting materials.
-
-
Drying: Dry the isolated white or off-white solid product under vacuum.
Mandatory Visualizations
Caption: Hydrolysis pathway of the [AuCl₄]⁻ ion with increasing pH.[8]
Caption: Experimental workflow for the Turkevich method of AuNP synthesis.[3][8]
Caption: Role of tetrachloroaurate in synthesizing anticancer gold complexes that inhibit Thioredoxin Reductase.[3]
References
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- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. CAS 16903-35-8: tetrachloroauric acid | CymitQuimica [cymitquimica.com]
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- 7. Experienced supplier of Tetrachloroauric(III) acid,16903-35-8,Chloroauric acid [riyngroup.com]
- 8. benchchem.com [benchchem.com]
- 9. Sodium Tetrachloroaurate - ESPI Metals [espimetals.com]
- 10. Cas 16903-35-8,Chloroauric acid | lookchem [lookchem.com]
- 11. Tetrachloroauric acid | AuCl4.H | CID 122706823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Sodium tetrachloroaurate | AuCl4.Na | CID 27127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US10046976B1 - Method of making inorganic gold compound - Google Patents [patents.google.com]
- 14. Chloroauric acid | 16903-35-8 [chemicalbook.com]
- 15. mdpi.com [mdpi.com]
- 16. Sodium tetrachloroaurate - Wikipedia [en.wikipedia.org]
- 17. Reduction of Tetrachloroaurate(III) Ions With Bioligands: Role of the Thiol and Amine Functional Groups on the Structure and Optical Features of Gold Nanohybrid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
